4,4-Difluoro-1-(naphthalene-1-carbonyl)piperidine
Description
Properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO/c17-16(18)8-10-19(11-9-16)15(20)14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKCNLITDDJWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(naphthalene-1-carbonyl)piperidine typically involves the reaction of 4,4-difluoropiperidine with naphthalene-1-carbonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(naphthalene-1-carbonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the fluorine atoms.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.
Scientific Research Applications
4,4-Difluoro-1-(naphthalene-1-carbonyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(naphthalene-1-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Effects on Piperidine Derivatives
Fluorination Effects at the C4 Position
The 4,4-difluoro substitution distinguishes this compound from non-fluorinated analogs:
- This effect is observed in 4,4-difluoro-1-(tetrahydro-2H-pyran-4-ylmethyl)piperidine (), where fluorine atoms influence spatial orientation.
- Metabolic Stability : Fluorine’s electronegativity and small atomic radius enhance resistance to oxidative metabolism, a feature critical for compounds like 1-benzyl-4,4-difluoropiperidine .
Pharmacological Profiles and Selectivity
- Receptor Binding and Orientation : Compounds with bulky substituents, such as the 1-(3-phenylbutyl)piperidine group (), exhibit RMSD-dependent binding modes. The naphthalene-carbonyl group in the target compound may similarly adopt orientations that optimize interactions with hydrophobic pockets or salt bridges (e.g., Glu172 in ).
- Selectivity : Thiophene bioisosteres of spirocyclic piperidines () demonstrate high sigma 1 receptor selectivity (Ki = 0.29–0.62 nM) with minimal off-target activity. The naphthalene moiety in the target compound may confer analogous selectivity, as seen in D2 antagonists like [8-fluoro-2-(naphthalene-1-carbonyl)-...] ().
Table 2: Pharmacological Comparisons
Biological Activity
The compound 4,4-Difluoro-1-(naphthalene-1-carbonyl)piperidine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C14H12F2N2O
Molecular Weight: 270.25 g/mol
CAS Number: 2326669-78-5
The compound features a piperidine ring substituted with a naphthalene carbonyl group and two fluorine atoms at the 4-position. This unique structure contributes to its biological properties.
The biological activity of 4,4-Difluoro-1-(naphthalene-1-carbonyl)piperidine is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. The compound has been studied for its potential as an antagonist for the P2Y14 receptor , which is involved in various physiological processes such as inflammation and immune response .
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the piperidine and naphthalene moieties can significantly influence the compound's affinity for biological targets. For instance, variations in substituents on the naphthalene ring have been shown to enhance receptor binding affinity and selectivity .
Case Studies
- Antagonistic Activity on P2Y14 Receptor
- Anti-inflammatory Effects
- Antiviral Potential
Comparative Analysis
Q & A
Basic: What are the standard synthetic routes for 4,4-difluoro-1-(naphthalene-1-carbonyl)piperidine?
Answer:
The synthesis typically involves coupling a naphthalene-1-carbonyl chloride derivative with a 4,4-difluoropiperidine precursor. Key steps include:
- Acylation : Reacting 4,4-difluoropiperidine with naphthalene-1-carbonyl chloride under inert conditions (e.g., nitrogen atmosphere) using a base like triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is employed to isolate the product.
- Yield Optimization : Adjusting reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for piperidine:carbonyl chloride) improves efficiency .
Advanced: How can computational methods resolve contradictions in bioactivity data for this compound?
Answer:
Discrepancies in bioactivity data (e.g., conflicting IC50 values) can arise from assay conditions or target polymorphism. Methodological approaches include:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic interactions between the compound and target receptors, identifying binding site variations .
- Molecular Dynamics Simulations : Simulate solvation effects and conformational flexibility to reconcile differences in experimental vs. computational binding affinities .
- Data-Driven Pipelines : Apply machine learning to analyze high-throughput screening data, filtering outliers caused by assay artifacts .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms structural integrity, with fluorinated piperidine protons appearing as distinct doublets (δ 3.5–4.5 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% by UV detection at 254 nm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical [M+H]+: 304.12) .
Advanced: How can crystallography resolve stereochemical ambiguities in derivatives of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for determining absolute configuration:
- SHELX Suite : SHELXT solves phase problems via direct methods, while SHELXL refines anisotropic displacement parameters for fluorinated carbons .
- Twinned Data Handling : For challenging crystals (e.g., pseudo-merohedral twinning), SHELXL’s TWIN/BASF commands correct intensity statistics .
- Validation : PLATON checks for missed symmetry and validates hydrogen bonding networks involving the naphthalene carbonyl group .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Toxicity Mitigation : Given naphthalene derivatives’ potential respiratory toxicity ( ), use fume hoods and PPE (nitrile gloves, lab coats) .
- Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold methanol before disposal .
- Training : Mandatory safety exams (100% score required) ensure compliance with chemical hygiene plans for fluorinated compounds .
Advanced: How can researchers address low yields in multi-step syntheses of this compound?
Answer:
- Reaction Monitoring : In situ IR spectroscopy tracks carbonyl stretching (1700–1750 cm⁻¹) to identify incomplete acylation .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining >90% yield .
- Catalytic Optimization : Screen Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to enhance electrophilicity of the acyl chloride intermediate .
Basic: What are the primary biological targets investigated for this compound?
Answer:
- Neurological Targets : Dopamine D₂/D₃ receptors due to structural similarity to piperidine-based antipsychotics .
- Enzyme Inhibition : Cytochrome P450 isoforms (CYP3A4, CYP2D6) via competitive binding assays using fluorogenic substrates .
- In Vivo Models : Rodent studies assess pharmacokinetics (oral bioavailability ~40–60%) and blood-brain barrier penetration .
Advanced: How can isotopic labeling (e.g., ¹⁹F NMR) elucidate metabolic pathways?
Answer:
- Isotope Incorporation : Synthesize ¹⁹F-labeled analogs to track metabolites without endogenous background noise .
- Dynamic NMR : Monitor real-time degradation in liver microsomes, identifying primary metabolites via ¹⁹F chemical shift changes .
- Quantitative Analysis : Integrate peak areas to calculate metabolic half-lives (t₁/₂) under varying pH/temperature conditions .
Basic: How does the fluorination pattern influence this compound’s physicochemical properties?
Answer:
- Lipophilicity : 4,4-Difluoro substitution increases logP by ~0.5 compared to non-fluorinated analogs, enhancing membrane permeability .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism at the piperidine ring, prolonging half-life in plasma .
- pKa Modulation : Electron-withdrawing fluorine lowers the piperidine nitrogen’s basicity (pKa ~7.2 vs. ~9.5 for non-fluorinated) .
Advanced: What strategies minimize racemization during chiral synthesis of derivatives?
Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during acyl transfer reactions .
- Low-Temperature Conditions : Conduct reactions at −78°C (dry ice/acetone bath) to suppress ketone enolization .
- Enzymatic Resolution : Lipase-catalyzed hydrolysis of esters selectively retains the desired enantiomer (ee >98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
